Evidence Item 1: Superior Antibacterial Potency of 8-Chloro-6-fluoroquinolone Derivatives vs. Ciprofloxacin
Derivatives of 8-chloro-6-fluoroquinoline, specifically the 7-azetidinyl quinolone E-4767, demonstrate vastly superior antibacterial potency compared to the widely used fluoroquinolone ciprofloxacin. Against Bacteroides spp., E-4767 was 356-fold more potent than ciprofloxacin, as measured by MIC90 values [1]. This translates to a dramatically lower effective dose in vivo, with E-4767's ED50 being up to 25 times lower than comparator compounds for gram-positive infections [2].
| Evidence Dimension | Antibacterial Potency (MIC90) |
|---|---|
| Target Compound Data | ≤0.003 to 0.06 μg/mL (for Enterobacteriaceae) |
| Comparator Or Baseline | Ciprofloxacin (values not explicitly stated in abstract, but described as 356-fold less potent against Bacteroides spp.) |
| Quantified Difference | 356-fold more potent than ciprofloxacin against Bacteroides spp. |
| Conditions | In vitro susceptibility testing against a panel of bacterial isolates. |
Why This Matters
This level of potency enables significantly lower dosing, potentially reducing systemic toxicity and improving patient compliance, making 8-chloro-6-fluoroquinoline-based drugs a compelling choice for treating resistant infections.
- [1] Gómez L, et al. Antibacterial Activities and Pharmacokinetics of E-4767 and E-5065, Two New 8-Chlorofluoroquinolones with a 7-Azetidin Ring Substituent. Antimicrob Agents Chemother. 2001;45(11):3113-3121. View Source
- [2] Gómez L, et al. Antibacterial Activities and Pharmacokinetics of E-4767 and E-5065, Two New 8-Chlorofluoroquinolones with a 7-Azetidin Ring Substituent. Antimicrob Agents Chemother. 2001;45(11):3113-3121. View Source
